Neotropine

Descripción

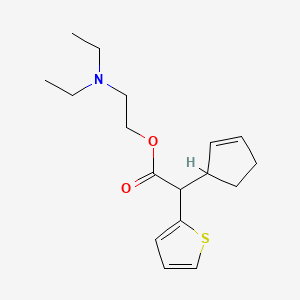

Neotropine is a tropane alkaloid derivative with structural and functional similarities to classical anticholinergic agents such as atropine and scopolamine. Tropane alkaloids are characterized by a bicyclic structure (8-azabicyclo[3.2.1]octane) and are known for their pharmacological roles in modulating neurotransmitter systems, particularly acetylcholine receptors .

Propiedades

Número CAS |

53230-07-2 |

|---|---|

Fórmula molecular |

C17H25NO2S |

Peso molecular |

307.5 g/mol |

Nombre IUPAC |

2-(diethylamino)ethyl 2-cyclopent-2-en-1-yl-2-thiophen-2-ylacetate |

InChI |

InChI=1S/C17H25NO2S/c1-3-18(4-2)11-12-20-17(19)16(14-8-5-6-9-14)15-10-7-13-21-15/h5,7-8,10,13-14,16H,3-4,6,9,11-12H2,1-2H3 |

Clave InChI |

PAQHBGYZMGCRMG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2 |

SMILES canónico |

CCN(CC)CCOC(=O)C(C1CCC=C1)C2=CC=CS2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Neotropine; W-290; W 290; W290. |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Noratropine

Noratropine (C₁₆H₂₁NO₃, molecular weight 275.34 g/mol) is a demethylated analog of atropine. Key distinctions include:

- Structural Differences: Noratropine lacks the methyl group on the nitrogen atom present in atropine, altering its receptor-binding affinity .

- Analytical Data: Gas chromatography (GC) methods using non-polar columns and temperature ramps are standardized for noratropine analysis, with retention indices (RI) documented under the Van Den Dool and Kratz system .

- Pharmacological Profile : Reduced anticholinergic potency compared to atropine due to diminished muscarinic receptor affinity .

Atropine

Atropine (C₁₇H₂₃NO₃, molecular weight 289.38 g/mol) is the prototypical anticholinergic agent. Key comparisons include:

- Synthetic Pathways : Atropine-like compounds are synthesized via esterification of tropine with tropic acid, a method that may differ for Neotropine depending on substituent modifications .

- Functional Efficacy: Atropine exhibits higher potency in inhibiting parasympathetic responses, whereas noratropine and related derivatives show attenuated effects due to structural modifications .

Scopolamine

Scopolamine (C₁₇H₂₁NO₄, molecular weight 303.35 g/mol) shares the tropane core but includes an epoxy group, enhancing blood-brain barrier penetration. Differences include:

- Clinical Use: Scopolamine is prioritized for motion sickness and CNS applications, whereas noratropine and this compound may lack sufficient lipophilicity for central effects .

Data Table: Comparative Analysis of Tropane Alkaloids

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Pharmacological Action |

|---|---|---|---|---|

| Noratropine | C₁₆H₂₁NO₃ | 275.34 | 16839-98-8 | Moderate anticholinergic |

| Atropine | C₁₇H₂₃NO₃ | 289.38 | 51-55-8 | Potent anticholinergic |

| Scopolamine | C₁₇H₂₁NO₄ | 303.35 | 51-34-3 | Central anticholinergic |

Research Findings and Methodological Considerations

- Synthesis: Noratropine synthesis involves demethylation of atropine, as described in protocols for tropane alkaloid derivatives . This compound’s synthesis pathway remains undefined in the evidence but may follow analogous steps.

- Analytical Techniques: GC and mass spectrometry (MS) are critical for characterizing these compounds. Noratropine’s GC retention data and MS fragmentation patterns are well-documented .

- Functional Limitations: Structural modifications in noratropine reduce clinical utility compared to atropine, suggesting this compound may face similar challenges unless optimized for target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.